molecular formula C11H14N2O4 B7860550 [Ethyl-(4-nitro-benzyl)-amino]-acetic acid

[Ethyl-(4-nitro-benzyl)-amino]-acetic acid

Cat. No.: B7860550
M. Wt: 238.24 g/mol
InChI Key: QYCJCMSQOGIMAY-UHFFFAOYSA-N
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Description

Overview of N-Substituted Amino Acids in Organic Synthesis and Chemical Biology Research

N-substituted amino acids, particularly derivatives of glycine (B1666218), are fundamental building blocks in the construction of complex organic molecules. Glycine, being the simplest amino acid, provides a versatile backbone that can be readily modified at the nitrogen atom. This N-substitution allows for the introduction of a wide array of functional groups, which can influence the molecule's physical, chemical, and biological properties.

In organic synthesis, N-substituted glycine derivatives are utilized in the preparation of peptidomimetics, which are compounds that mimic the structure and function of peptides but often exhibit enhanced stability and bioavailability. nih.gov They are also key components in the synthesis of various heterocyclic compounds and can act as bidentate ligands capable of coordinating with metal ions. nih.govresearchgate.net The ability to tailor the N-substituent provides a powerful tool for fine-tuning properties such as lipophilicity and solubility, which is of particular importance in medicinal chemistry and drug design. researchgate.netnih.gov Recent research has highlighted green synthesis approaches for preparing aliphatic N-substituted glycine derivatives, emphasizing the ongoing interest in developing environmentally benign synthetic methodologies. researchgate.netnih.gov

The Foundational Role of Nitrobenzyl Moieties in Photochemistry and Advanced Materials

The nitrobenzyl group, especially the ortho- and para-isomers, is a cornerstone of photochemistry. A key feature of the o-nitrobenzyl group is its utility as a photolabile protecting group. acs.orgnih.gov This functionality allows for the "caging" of a reactive molecule, rendering it inert until it is "uncaged" by exposure to light, typically in the UV range. acs.org This light-induced cleavage has found widespread applications in the controlled release of biologically active molecules, such as neurotransmitters and drugs, with high spatial and temporal precision. nih.gov The mechanism of photocleavage for o-nitrobenzyl derivatives is well-understood and proceeds through an excited state to release the protected functional group. researchgate.net

Beyond their use as protecting groups, nitrobenzyl moieties are integral to the development of advanced materials. They have been incorporated into polymers to create photoresponsive hydrogels and polymer networks. nih.gov These materials can change their properties, such as swelling or degradation, upon irradiation, making them suitable for applications in areas like drug delivery and tissue engineering. The photochemical properties of nitrobenzyl derivatives can be tuned by modifying the substitution pattern on the aromatic ring, which can alter the wavelength of light required for cleavage and the efficiency of the process. nih.gov

Contextualization of [Ethyl-(4-nitro-benzyl)-amino]-acetic Acid as a Representative Model Compound for Academic Inquiry

This compound serves as an exemplary model compound for academic study due to the confluence of the N-substituted glycine and nitrobenzyl functionalities. While specific, in-depth research focusing solely on this molecule is not extensively documented in publicly available literature, its structure allows for the exploration of several key chemical principles.

The synthesis of this compound, which can be inferred from related preparations, provides a practical example of N-alkylation of amino acids. A plausible synthetic route involves the reaction of ethyl glycine with 4-nitrobenzyl chloride in the presence of a base. A similar procedure has been described for the synthesis of the corresponding o-nitrobenzyl derivative, N-(o-Nitrobenzyl)ethyl glycine, where ethyl glycine hydrochloride is reacted with o-nitrobenzyl chloride in ethanol (B145695) with triethylamine (B128534) as the base. prepchem.com This reaction highlights fundamental concepts in organic synthesis, such as nucleophilic substitution.

Furthermore, the presence of the 4-nitrobenzyl group suggests potential applications in photochemistry. Although the para-nitrobenzyl group is generally less efficient as a photolabile protecting group compared to the ortho-isomer, it can still undergo photochemical transformations. The study of the photochemical behavior of this compound could provide valuable insights into the mechanisms of electron transfer and bond cleavage in such systems.

The compound also presents opportunities for investigation in the realm of materials science. Its structure is amenable to incorporation into larger molecules, such as polymers or peptides. The nitro group can be chemically reduced to an amine, providing a handle for further functionalization. This versatility makes this compound and its derivatives interesting candidates for the development of novel materials with tailored properties.

Chemical and Physical Properties

The specific experimental data for this compound is not widely available in comprehensive public databases. However, based on its structure and data for related compounds, we can infer some of its key properties.

PropertyValue/Information
Molecular Formula C₁₁H₁₄N₂O₄
Molecular Weight 238.24 g/mol
IUPAC Name 2-(Ethyl(4-nitrobenzyl)amino)acetic acid
CAS Number 1178766-10-3
Physical State Likely a solid at room temperature
Solubility Expected to have limited solubility in water and better solubility in organic solvents like ethanol and methylene (B1212753) chloride. prepchem.com

Synthesis and Characterization

A likely laboratory-scale synthesis of this compound would proceed via the N-alkylation of ethyl glycine with 4-nitrobenzyl chloride. The reaction would typically be carried out in a polar solvent, such as ethanol, in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

Reaction Scheme:

Reactants: 4-Nitrobenzyl chloride, Ethyl glycine, Base (e.g., Triethylamine) Product: this compound

Following the reaction, a standard workup procedure would be employed to isolate and purify the product. This would likely involve acidification to protonate the carboxylic acid, extraction with an organic solvent, and subsequent purification techniques such as crystallization or chromatography. prepchem.com

Characterization of the synthesized compound would be performed using standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the connectivity of the atoms and the presence of the ethyl, nitrobenzyl, and acetic acid moieties.

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid (C=O and O-H stretches) and the nitro group (N-O stretches).

Properties

IUPAC Name

2-[ethyl-[(4-nitrophenyl)methyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-2-12(8-11(14)15)7-9-3-5-10(6-4-9)13(16)17/h3-6H,2,7-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCJCMSQOGIMAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=C(C=C1)[N+](=O)[O-])CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Ethyl 4 Nitro Benzyl Amino Acetic Acid Reactivity

Photochemical Behavior of the 4-Nitrobenzyl Group

The 4-nitrobenzyl group is a well-known photolabile protecting group (PPG), prized for its ability to be cleaved by light. researchgate.netacs.org This property is central to the reactivity of [Ethyl-(4-nitro-benzyl)-amino]-acetic acid.

Photo-Cleavage Mechanisms and Kinetics

The photo-cleavage of nitrobenzyl compounds, including the 4-nitrobenzyl group, proceeds through a well-studied mechanism. Upon irradiation with UV light, the reaction is initiated by an intramolecular hydrogen atom transfer from the benzylic carbon (the carbon connecting the phenyl ring to the nitrogen) to one of the oxygen atoms of the nitro group. researchgate.netresearchgate.net This transfer results in the formation of a transient aci-nitro intermediate. researchgate.netresearchgate.net

Influence of Substituents (e.g., α-methyl) on Photoreactivity

The rate and efficiency of the photocleavage reaction are highly sensitive to substituents on the benzylic carbon and the aromatic ring. Introducing an α-methyl group at the benzylic position—creating a structure like [1-(4-nitrophenyl)ethyl]-(ethyl)-amino]-acetic acid—is known to significantly accelerate the rate of photocleavage. upenn.edursc.org This enhancement is attributed to the stabilization of the benzylic radical and the developing positive charge during the fragmentation mechanism. rsc.orgrsc.org

Electron-donating substituents on the benzyl (B1604629) ring also tend to accelerate the fragmentation of the corresponding hydroxylamine (B1172632) intermediates formed after reduction, which follows a similar mechanistic pathway to photocleavage. rsc.org Conversely, steric hindrance near the reaction center can impede reactivity. For example, methyl groups at the 3- and 5-positions of 4-nitrobenzyl chloride have been shown to greatly retard or even completely inhibit reactions that proceed via α-proton extraction, favoring other reaction pathways instead. rsc.org The nature of the leaving group itself also strongly influences the quantum yield of the photorelease, with groups that better stabilize radicals leading to more efficient cleavage. researchgate.netrsc.org

Substituent PositionType of SubstituentObserved Effect on ReactivityReference
α-carbon (Benzylic)Methyl GroupAccelerates rate of photocleavage upenn.edursc.org
Aromatic RingElectron-donating groupsAccelerates fragmentation rsc.org
3- and 5-positionsMethyl GroupsRetards or inhibits α-proton extraction rsc.org
Leaving GroupRadical-stabilizing groupsIncreases quantum efficiency of release researchgate.netrsc.org

Wavelength-Dependent Phototransformations and Quantum Yield Analysis

The phototransformation of nitrobenzyl derivatives is highly dependent on the wavelength of the incident light. These compounds typically absorb light in the UV region, and the efficiency of cleavage can be tuned by selecting specific wavelengths. harvard.edu For example, studies on o-nitrobenzyl tosylate showed decomposition of 43% at 300 nm, 27% at 365 nm, and only 6% at 400 nm after 60 minutes of irradiation, demonstrating a clear preference for shorter wavelengths. upenn.edu

Different photolabile groups can be designed to be sensitive to different wavelengths, allowing for orthogonal control where one group can be cleaved in the presence of another. harvard.edunih.gov A nitrobenzyl derivative might be cleaved efficiently at 365 nm, while another type of protecting group remains intact, with the situation reversing at a different wavelength like 405 nm. nih.gov

The quantum yield (Φ), which measures the efficiency of a photochemical process, is a critical parameter. For nitrobenzyl compounds, the quantum yield is often influenced by the reaction environment, such as pH, and the nature of the leaving group. researchgate.netcdnsciencepub.com Quantum yields for the photorelease of various leaving groups from an o-nitroveratryl scaffold have been measured and show a strong correlation with the radical-stabilizing ability of the leaving group. researchgate.net For related nitrobenzyl alcohols, quantum yields have been shown to be strongly dependent on pH, increasing significantly in basic solutions. cdnsciencepub.com

Compound TypeWavelength (nm)Observed EffectReference
o-Nitrobenzyl Tosylate30043% decomposition in 60 min upenn.edu
o-Nitrobenzyl Tosylate36527% decomposition in 60 min upenn.edu
o-Nitrobenzyl Tosylate4006% decomposition in 60 min upenn.edu
Nitrobenzyl (NB) vs. Coumarin (CM)365CM cleaves better than NB nih.gov
Nitrobenzyl (NB) vs. Coumarin (CM)405NB cleavage is more efficient than CM nih.gov

Reactivity of the Tertiary Amine Functionality

The this compound molecule contains a tertiary amine, which, along with the carboxylic acid, defines its acid-base properties and nucleophilic character.

Nucleophilic Properties and Alkylation Reactions

The nitrogen atom of the tertiary amine possesses a lone pair of electrons, making it nucleophilic. youtube.com As a tertiary amine, it can react with alkyl halides in a process known as N-alkylation to form a quaternary ammonium (B1175870) salt. youtube.comwikipedia.org This specific type of SN2 reaction is also known as the Menshutkin reaction. wikipedia.org

However, the reactivity of a tertiary amine is generally lower than that of a primary or secondary amine due to increased steric hindrance around the nitrogen atom. masterorganicchemistry.com In the case of this compound, the nitrogen is bonded to an ethyl group, a carboxymethyl group, and a bulky 4-nitrobenzyl group, which would sterically hinder its attack on an electrophile. While further alkylation is possible, it typically requires highly reactive alkylating agents (like methyl iodide) and/or forcing reaction conditions. masterorganicchemistry.com The formation of the compound itself involves the N-alkylation of a secondary amine (ethylamino-acetic acid) with an alkyl halide (4-nitrobenzyl chloride), a common method for synthesizing more substituted amines. ncert.nic.in

Protonation Equilibria and Acid-Base Reactivity

The presence of both a basic tertiary amine and an acidic carboxylic acid group means that this compound can exist in different ionic forms depending on the pH of the solution. This behavior is analogous to that of natural α-amino acids, which exist predominantly as zwitterions (dipolar ions) at physiological pH. stackexchange.comlibretexts.org

Upon further increase in pH into the basic range, the protonated tertiary amine will lose its proton, yielding the anionic form of the molecule with a net negative charge residing on the carboxylate group. The pKa of the tertiary ammonium group is influenced by the electron-withdrawing effects of the attached 4-nitrobenzyl and carboxymethyl groups, which would make it more acidic (lower pKa) compared to a simple trialkylamine. libretexts.org The precise pKa values determine the exact pH ranges over which each ionic species predominates.

Carboxylic Acid Group Reactivity and Functional Group Transformations (e.g., Esterification, Amidation)

The reactivity of the carboxylic acid moiety in this compound is central to its utility as a synthetic building block. This functional group can undergo a variety of transformations, most notably esterification and amidation, to produce a diverse range of derivatives. These reactions are influenced by the electronic and steric nature of the N-ethyl-N-(4-nitrobenzyl) substituent.

Esterification

The conversion of the carboxylic acid to an ester can be achieved through several established methods. A common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. unimi.itpearson.comkhanacademy.org To drive the equilibrium towards the ester product, the water formed during the reaction is typically removed, often by azeotropic distillation with a suitable solvent like cyclohexane. unimi.itresearchgate.net

For sterically hindered amino acids, including N-alkylated derivatives, the use of coupling reagents can be more efficient. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP), facilitate the formation of an active intermediate that is readily attacked by the alcohol. core.ac.uk

Table 1: Representative Conditions for the Esterification of N-Substituted Amino Acids

MethodReagents and ConditionsTypical YieldsReference
Fischer EsterificationAlcohol (e.g., Methanol (B129727), Ethanol (B145695), Benzyl alcohol), Acid Catalyst (e.g., H₂SO₄, TsOH), Reflux70-95% unimi.itresearchgate.net
Carbodiimide CouplingAlcohol, DCC or DIC, DMAP (catalytic), CH₂Cl₂, Room Temperature80-95% core.ac.uk
Active Ester MethodN-Hydroxysuccinimide ester of the amino acid, Alcohol, DMAP, CH₂Cl₂, Room Temperature82-95% core.ac.uk

Note: The yields are generalized from reactions with similar N-substituted amino acids and may vary for this compound.

Amidation

The formation of an amide bond from the carboxylic acid group of this compound is a key transformation, particularly for the synthesis of peptide-like structures. Due to the steric hindrance provided by the N-ethyl and N-4-nitrobenzyl groups, standard amidation methods may require the use of potent coupling reagents to achieve high yields and minimize side reactions like racemization. uni-kiel.de

A wide array of modern peptide coupling reagents are available for this purpose. These reagents activate the carboxylic acid, making it highly susceptible to nucleophilic attack by an amine. peptide.comsigmaaldrich.com Phosphonium salts, such as BOP, PyBOP, and PyAOP, and uronium/aminium salts, like HBTU, HATU, and HCTU, are particularly effective for coupling sterically demanding N-alkylated amino acids. uni-kiel.depeptide.comsigmaaldrich.comarkat-usa.org The choice of reagent and reaction conditions, including the base and solvent, is critical for optimizing the reaction outcome. acs.org

Table 2: Common Coupling Reagents for Amidation of N-Alkylated Amino Acids

Reagent ClassExamplesKey FeaturesReference
Phosphonium SaltsBOP, PyBOP, PyAOPHighly reactive, effective for hindered couplings, can be used in solution and solid-phase synthesis. uni-kiel.depeptide.comarkat-usa.org
Uronium/Aminium SaltsHBTU, TBTU, HATU, HCTU, COMUFast reaction times, low racemization, various derivatives with enhanced reactivity. peptide.comsigmaaldrich.comacs.org
CarbodiimidesDCC, DIC (often with HOBt or HOAt)Cost-effective, widely used, by-product removal can be an issue in some cases. uni-kiel.de

Note: The suitability of each reagent would need to be empirically determined for this compound.

Computational Chemistry Approaches to Elucidate Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to investigate the mechanistic details of reactions involving this compound. nih.govlboro.ac.uk Such studies can provide valuable insights into the transition states, reaction intermediates, and activation energies associated with its transformations, complementing experimental findings.

For the esterification and amidation reactions, DFT calculations can be employed to:

Model the reaction pathways for different catalysts and coupling reagents.

Determine the geometries and energies of transition states and intermediates.

Predict the activation barriers, which can help in understanding the reaction kinetics and selecting optimal reaction conditions.

Investigate the role of the N-substituents and the nitro group on the reactivity of the carboxylic acid.

Furthermore, computational studies can elucidate the reactivity of the nitrobenzyl group . For instance, the mechanism of nitro group reduction can be explored. DFT studies on nitrobenzene (B124822) have shown that the reduction to an amino group can proceed through various intermediates. lboro.ac.ukrsc.org Similar computational analysis of this compound could predict the most likely reduction pathway and the influence of the N-ethyl-N-acetic acid substituent on the process.

Table 3: Potential Applications of Computational Chemistry for this compound

Area of InvestigationComputational MethodPotential Insights
Esterification MechanismDFTElucidation of the transition state for acid-catalyzed and coupling agent-mediated esterification.
Amidation MechanismDFTComparison of activation barriers for different coupling reagents, understanding steric and electronic effects.
Nitro Group ReductionDFTMapping the potential energy surface for the reduction to the corresponding aniline (B41778) derivative.
Conformational AnalysisDFTDetermining the preferred conformations of the molecule and its derivatives in different solvent environments.

These computational approaches, while not replacing experimental work, can significantly accelerate the understanding and optimization of the chemical transformations involving this compound. researchgate.net

Design and Synthesis of Derivates and Analogs of Ethyl 4 Nitro Benzyl Amino Acetic Acid

Modifications on the Ethyl Substituent and Nitrogen Atom

Modifications at the ethyl group and the tertiary amine nitrogen of [Ethyl-(4-nitro-benzyl)-amino]-acetic acid are fundamental strategies to fine-tune the molecule's steric and electronic properties. Standard N-alkylation techniques are commonly employed to introduce a variety of alkyl groups in place of the ethyl substituent. These reactions typically involve the use of N-protected glycine (B1666218) esters as starting materials. For instance, N-alkylation of α-amino acid esters can be achieved using alcohols in the presence of a ruthenium catalyst, a method that is atom-economic and proceeds under base-free conditions with excellent retention of stereochemistry. nih.gov Another established method involves the reaction of N-acyl or N-carbamoyl amino acids with sodium hydride and an alkyl halide, such as methyl iodide, to achieve N-alkylation. monash.edu

Furthermore, the nitrogen atom itself can be a site for chemical transformation. For example, the nitrogen can be quaternized to form ammonium (B1175870) salts. The quaternization of related structures has been achieved using reagents like m-xylene (B151644) dibromide and 4-nitrobenzylbromide, often facilitated by microwave-assisted solvent-free methods to enhance reaction rates and yields. prepchem.com

The synthesis of the core N-substituted glycine structure can be accomplished through various routes. One common approach is the reductive amination of glyoxylic acid with an appropriate amine, followed by hydrogenation. For example, N-ethylglycine has been synthesized by reacting ethylamine (B1201723) and glyoxylic acid in isopropanol, followed by hydrogenation over a palladium on charcoal catalyst. chemicalbook.com Another route involves the nucleophilic substitution of a haloacetic acid ester. For instance, N-(o-Nitrobenzyl)ethyl glycine can be prepared by reacting ethyl glycine hydrochloride with o-nitrobenzylchloride in the presence of triethylamine (B128534). prepchem.com This general strategy can be adapted for the synthesis of this compound by using 4-nitrobenzyl chloride.

The following table summarizes various synthetic approaches for modifying the N-alkyl and amino moieties of similar amino acid derivatives.

Modification TypeReagents and ConditionsProduct TypeReference
N-AlkylationAlcohols, Ruthenium Catalyst, DiphenylphosphateN-Alkyl Amino Acid Esters nih.gov
N-MethylationSodium Hydride, Methyl IodideN-Methyl Amino Acids monash.edu
Quaternizationm-Xylene Dibromide, 4-NitrobenzylbromideQuaternary Ammonium Salts prepchem.com
Reductive AminationEthylamine, Glyoxylic Acid, Pd/C, H₂N-Ethylglycine chemicalbook.com
Nucleophilic SubstitutionEthyl Glycine HCl, o-Nitrobenzylchloride, Et₃NN-(o-Nitrobenzyl)ethyl Glycine prepchem.com

Structural Variations of the Nitrobenzyl Moiety

Positional Isomers of the Nitro Group (e.g., ortho-, meta-, para-nitrobenzyl)

The position of the nitro group on the benzyl (B1604629) ring significantly influences the electronic properties of the molecule. The synthesis of positional isomers of this compound can be achieved by utilizing the corresponding ortho-, meta-, or para-nitrobenzyl halides in the alkylation step.

The synthesis of the para-nitrobenzyl isomer, the parent compound, typically involves the reaction of ethyl N-ethylglycinate with 4-nitrobenzyl chloride. Similarly, the ortho- and meta-isomers can be synthesized using 2-nitrobenzyl chloride and 3-nitrobenzyl chloride, respectively. A general procedure for the synthesis of such compounds involves the reaction of ethyl glycine hydrochloride with the desired nitrobenzyl chloride in absolute ethanol (B145695) in the presence of a base like triethylamine. prepchem.com The reaction mixture is typically refluxed for several hours to ensure complete reaction. prepchem.com

A study on the synthesis of N-(o-nitrobenzyl)glycine derivatives demonstrated a method where 2-nitrobenzylamine hydrochloride was reacted with glyoxylic acid hydrate (B1144303) and sodium borohydride (B1222165) in methanol (B129727). nih.gov This reductive amination approach can also be adapted to synthesize the various positional isomers by starting with the corresponding ortho-, meta-, or para-nitrobenzylamine.

The choice of the starting nitrobenzyl derivative is crucial for obtaining the desired isomer. The following table illustrates the key starting materials for the synthesis of each positional isomer.

IsomerKey Starting MaterialReference
ortho-2-Nitrobenzyl chloride or 2-Nitrobenzylamine prepchem.comnih.gov
meta-3-Nitrobenzyl chloride or 3-Nitrobenzylamine-
para-4-Nitrobenzyl chloride or 4-Nitrobenzylamine-

Introduction of Additional Substituents on the Aromatic Ring

The introduction of additional substituents on the aromatic ring of the nitrobenzyl moiety allows for further fine-tuning of the molecule's properties. A variety of substituted nitrobenzyl derivatives can be synthesized and subsequently used in the alkylation of N-ethylglycine esters.

For instance, a study on the kinetics of nitrobenzyl carbamate (B1207046) fragmentation detailed the synthesis of a series of 2- and 3-substituted 4-nitrobenzyl alcohols. chem-soc.si These alcohols can be converted to the corresponding chlorides or bromides and then used to alkylate N-ethylglycine esters. Examples of substituents include methoxy, chloro, and methyl groups.

The synthesis of polysubstituted pyridines and pyrazines has been demonstrated starting from amino acid-based 4-nitrobenzenesulfonamides, which are subsequently alkylated with various α-haloketones. nih.gov This highlights a strategy where a substituted nitroaromatic compound is coupled with an amino acid derivative.

Furthermore, the synthesis of novel benzimidazole (B57391) derivatives has been achieved starting from 4-chloro-3-nitrobenzoic acid. nih.gov This precursor undergoes esterification and subsequent nucleophilic aromatic substitution to introduce other functional groups. nih.gov Such substituted nitroaromatic precursors can be adapted for the synthesis of a wide range of [Ethyl-(substituted-nitro-benzyl)-amino]-acetic acid analogs.

The following table provides examples of substituted nitroaromatic precursors that can be used to generate derivatives of this compound.

Substituent PatternPrecursor ExampleReference
2-Substituted-4-nitrobenzyl2-Methoxy-4-nitrobenzyl alcohol chem-soc.si
3-Substituted-4-nitrobenzyl3-Chloro-4-nitrobenzyl alcohol chem-soc.si
4-Chloro-3-nitro4-Chloro-3-nitrobenzoic acid nih.gov
PolysubstitutedVariously substituted α-haloketones for reaction with 4-nitrobenzenesulfonamides nih.gov

Extension to Oligomeric and Polymeric Architectures Incorporating the this compound Unit

The this compound unit can be incorporated into larger molecular assemblies such as oligomers and polymers. This can be achieved by designing monomers that contain this structural motif and are suitable for polymerization reactions.

One approach involves the synthesis of vinyl monomers derived from amino acids. For example, amino acid-based vinyl monomers have been synthesized and subsequently polymerized in the presence of cross-linking agents to form gels. mdpi.com A similar strategy could be employed by first synthesizing a vinyl-substituted analog of this compound.

Another relevant area of research is the copolymerization of monomers containing amino and nitro functionalities. For example, the copolymerization of 4-aminostyrene with 4-nitrostyrene (B89597) has been investigated. chem-soc.si This suggests that a monomer derived from this compound, bearing a polymerizable group like a styrenyl or acryloyl moiety, could be copolymerized with other monomers to create functional polymers.

The synthesis of poly(α-amino acid)s (PAAs) through the ring-opening polymerization of α-amino acid N-carboxyanhydrides (NCAs) is a well-established method. nih.gov A suitably protected derivative of this compound could potentially be converted into an NCA monomer for subsequent polymerization. nih.gov

The following table outlines potential strategies for creating oligomeric and polymeric structures.

Polymerization StrategyMonomer TypePotential Polymer StructureReference
Free-Radical PolymerizationVinyl-substituted this compoundPoly(vinyl-[substituent]) mdpi.com
CopolymerizationStyrenyl or acryloyl derivative of the parent compoundCopolymers with other vinyl monomers chem-soc.si
Ring-Opening PolymerizationN-Carboxyanhydride (NCA) derivativePolypeptide-like structure nih.gov

Synthesis of Hybrid Scaffolds and Heterocyclic Derivatives Containing this compound

The this compound framework can serve as a precursor for the synthesis of various hybrid scaffolds and heterocyclic compounds. The presence of the nitro group and the amino acid moiety allows for a range of cyclization and condensation reactions.

One prominent application is in the synthesis of benzimidazole derivatives. The general synthesis of benzimidazoles involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. encyclopedia.pub By reducing the nitro group of this compound to an amine, a diamine precursor can be generated, which can then be cyclized to form a benzimidazole ring. For instance, the synthesis of 1-aminoalkyl-2-benzyl-nitro-benzimidazoles has been reported, demonstrating the feasibility of incorporating a substituted benzyl group at the 2-position of the benzimidazole core. semanticscholar.org

Furthermore, the amino acid portion of the molecule can be utilized in the construction of other heterocyclic systems. For example, amino acids are used in the synthesis of triazinoquinazolinones, triazepinoquinazolinones, and triazocinoquinazolinones. nih.gov The carboxylic acid and secondary amine of the parent compound could potentially be involved in similar multi-step cyclization reactions to form novel fused heterocyclic systems.

The synthesis of pyrazoles and pyridazines has also been demonstrated from precursors containing both amino and ester functionalities. semanticscholar.org Hydrazide derivatives, which can be prepared from the corresponding esters, are key intermediates in the synthesis of many nitrogen-containing heterocycles. nih.gov

The following table summarizes some of the heterocyclic systems that could be synthesized from derivatives of this compound.

Heterocyclic SystemSynthetic StrategyKey IntermediateReference
BenzimidazoleReduction of nitro group followed by cyclizationN-Ethyl-N-(4-aminobenzyl)glycine encyclopedia.pubsemanticscholar.org
Fused QuinazolinonesMulti-step condensation and cyclization reactionsParent compound or its activated derivatives nih.gov
Pyrazoles/PyridazinesConversion to hydrazide followed by cyclization with a 1,3-dicarbonyl compoundThis compound hydrazide nih.govsemanticscholar.org

Advanced Characterization and Computational Studies of Ethyl 4 Benzyl Amino Acetic Acid and Its Derivatives

Advanced Spectroscopic Analysis for Structural Elucidation

The precise determination of the molecular structure of [Ethyl-(4-nitro-benzyl)-amino]-acetic acid relies on a suite of advanced spectroscopic methods. Each technique provides unique insights, and their combined data allow for an unambiguous structural assignment and characterization of its intermolecular interactions.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR, NOESY)

Multidimensional NMR spectroscopy is a powerful tool for elucidating the complex structure of this compound in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environments of protons and carbons, two-dimensional (2D) techniques are essential for assembling the molecular framework. nih.gov

Techniques such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) would be employed to establish proton-proton (¹H-¹H) spin-spin coupling networks. nih.gov For instance, a COSY spectrum would reveal the correlation between the methyl and methylene (B1212753) protons of the ethyl group, and similarly, the coupling between the protons of the benzylic methylene group and the aromatic protons on the 4-nitrobenzyl moiety. TOCSY would extend these correlations to the entire spin system, confirming the integrity of the ethyl and nitrobenzyl fragments. nih.gov

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton to its directly attached carbon atom, allowing for the definitive assignment of the ¹³C signals for the ethyl, acetic acid, and 4-nitrobenzyl groups. Further analysis with Heteronuclear Multiple Bond Correlation (HMBC) would reveal longer-range (2-3 bond) correlations, which are crucial for connecting the distinct molecular fragments. For example, HMBC would show correlations from the ethyl methylene protons to the nitrogen-bearing carbon of the acetic acid moiety and the benzylic carbon, confirming the N-ethyl and N-benzyl connectivity.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations between protons that are in close spatial proximity, offering insights into the molecule's preferred conformation in solution. nih.gov NOESY correlations could be observed between the benzylic protons and the ortho-protons of the nitro-aromatic ring, as well as between the protons of the ethyl group and the acetic acid methylene group, depending on the rotational conformation around the C-N bonds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on typical shifts for similar functional groups. Actual experimental values may vary.)

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Carboxylic Acid (-COOH)~10-12~175
Acetic Acid Methylene (-CH₂-COOH)~3.4~55
Benzylic Methylene (Ar-CH₂-N)~4.0~58
Aromatic C-H (ortho to NO₂)~8.2~124
Aromatic C-H (meta to NO₂)~7.6~130
Aromatic C (ipso to CH₂)-~148
Aromatic C (ipso to NO₂)-~147
Ethyl Methylene (-N-CH₂-CH₃)~2.8~48
Ethyl Methyl (-CH₂-CH₃)~1.2~12

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Hydrogen Bonding Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and studying non-covalent interactions like hydrogen bonding. mdpi.com The vibrational modes of a molecule are sensitive to its structure, bond strengths, and intermolecular environment. nih.gov

Key expected vibrational bands would include:

Carboxylic Acid Group: A strong, broad O-H stretching band in the IR spectrum, typically around 2500-3300 cm⁻¹, is characteristic of the hydrogen-bonded dimer common in carboxylic acids. The C=O stretching vibration would appear as a very strong band around 1700-1730 cm⁻¹.

Nitro Group: The aromatic nitro group gives rise to two distinct, strong stretching vibrations: an asymmetric stretch (νas) typically found near 1515-1560 cm⁻¹ and a symmetric stretch (νs) near 1345-1385 cm⁻¹.

Aromatic Ring: C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ region are characteristic of the benzene (B151609) ring.

Aliphatic Groups: C-H stretching vibrations for the ethyl and methylene groups would be observed in the 2850-2960 cm⁻¹ range.

Raman spectroscopy provides complementary information. mdpi.com While the O-H stretch is often weak in Raman, the symmetric nitro stretch and aromatic ring breathing modes are typically strong and easily identifiable. Analysis of the C=O band's position and shape in different solvents or at varying concentrations can provide detailed information about the extent and nature of hydrogen bonding. mdpi.comnih.gov

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Note: These are predicted frequency ranges. Specific values depend on the physical state and intermolecular interactions.)

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)Typical Intensity (IR)
Carboxylic AcidO-H Stretch (H-bonded)2500 - 3300Strong, Broad
Aliphatic C-HC-H Stretch2850 - 2960Medium
Carboxylic AcidC=O Stretch1700 - 1730Very Strong
Aromatic RingC=C Stretch1400 - 1600Medium-Weak
Nitro GroupAsymmetric NO₂ Stretch1515 - 1560Strong
Nitro GroupSymmetric NO₂ Stretch1345 - 1385Strong

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula of this compound by providing a highly accurate mass measurement of its molecular ion. For the formula C₁₁H₁₄N₂O₄, the expected exact mass would be determined to within a few parts per million, providing strong evidence for the compound's identity.

Tandem mass spectrometry (MS/MS) experiments would be used to study the molecule's fragmentation pathways, which helps to verify the proposed structure. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be selected and fragmented. Expected fragmentation patterns would include:

Loss of water (-18 Da) from the carboxylic acid group.

Loss of the carboxylic acid group (-45 Da) via cleavage of the CH₂-COOH bond.

Cleavage of the benzylic C-N bond , a common fragmentation pathway for benzylamines, leading to the formation of the stable 4-nitrobenzyl cation or a tropylium-type ion (m/z 136) and the remaining [Ethyl-amino]-acetic acid fragment. nist.gov

Loss of the ethyl group (-29 Da) .

These fragmentation patterns provide a "fingerprint" of the molecule's connectivity, corroborating the structural information obtained from NMR.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound (Note: m/z values correspond to the [M+H]⁺ ion and its major fragments.)

IonFormulaPredicted m/zDescription
[M+H]⁺C₁₁H₁₅N₂O₄⁺255.10Protonated Molecular Ion
[M+H - H₂O]⁺C₁₁H₁₃N₂O₃⁺237.09Loss of water
[M+H - COOH]⁺C₁₀H₁₄N₂O₂⁺210.10Loss of carboxyl radical (from M)
[4-nitrobenzyl]⁺C₇H₆NO₂⁺136.04Cleavage of the benzylic C-N bond

Quantum Chemical Calculations

Theoretical calculations provide a powerful complement to experimental data, offering insights into the molecule's electronic structure, stability, and geometry at an atomic level.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Conformational Analysis

Density Functional Theory (DFT) is a widely used computational method for studying molecules of this size. nih.gov Using a functional such as B3LYP combined with a basis set like 6-311+G(d,p), the geometry of this compound can be optimized to find its lowest energy conformation. nih.govresearchgate.net This provides theoretical values for bond lengths, bond angles, and dihedral angles, which can be compared with data from X-ray crystallography if a crystal structure is available.

DFT calculations are also used to:

Perform Conformational Analysis: By rotating the key single bonds (e.g., the Ar-CH₂, CH₂-N, and N-CH₂ bonds), a potential energy surface can be mapped to identify the most stable conformers and the energy barriers between them.

Predict Vibrational Frequencies: The calculation of harmonic vibrational frequencies can aid in the assignment of experimental IR and Raman spectra. nih.gov The calculated frequencies are often systematically scaled to improve agreement with experimental results.

Analyze Electronic Properties: DFT allows for the visualization and analysis of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a key parameter that relates to the molecule's chemical reactivity and electronic transitions. nih.govnih.gov Molecular Electrostatic Potential (MEP) maps can also be generated to identify the electron-rich (negative potential, e.g., around the nitro and carbonyl oxygens) and electron-poor (positive potential, e.g., around the acidic proton) regions of the molecule. researchgate.net

Table 4: Representative Predicted Geometric Parameters from DFT Calculations (Note: These are illustrative values based on DFT studies of similar molecules.)

ParameterAtoms InvolvedPredicted Value
Bond LengthC=O (carboxyl)~1.21 Å
Bond LengthC-O (carboxyl)~1.35 Å
Bond LengthN-O (nitro)~1.23 Å
Bond LengthC(aromatic)-N(nitro)~1.48 Å
Bond AngleO-C-O (carboxyl)~124°
Bond AngleO-N-O (nitro)~125°
Dihedral AngleC(aromatic)-C(benzyl)-N-C(acid)Varies with conformation

Ab Initio Methods for Energetic and Spectroscopic Predictions

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. researchgate.net While computationally more demanding than DFT, methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide more accurate results for energies and properties. researchgate.netamazonaws.com

For this compound, ab initio calculations could be employed to:

Refine Energetics: Calculate the relative energies of different conformers with high accuracy, providing a benchmark for the results obtained from DFT. This is particularly useful when the energy differences between conformers are small.

Predict Spectroscopic Properties: Generate highly accurate theoretical predictions for NMR chemical shifts and spin-spin coupling constants, which can be invaluable for interpreting complex experimental spectra.

Study Reaction Mechanisms: Investigate the energetics of potential chemical transformations, such as the deprotonation of the carboxylic acid, by calculating the structures and energies of reactants, transition states, and products. amazonaws.com

The combination of these advanced characterization techniques and computational studies provides a robust and detailed picture of the structure, dynamics, and electronic nature of this compound.

Investigation of Intermolecular Interactions and Solid-State Structures

The comprehensive understanding of a molecule's solid-state architecture is fundamental to predicting its physical and chemical properties. While the specific crystal structure of this compound is not extensively detailed in publicly available literature, a robust analysis of its probable intermolecular interactions and solid-state packing can be extrapolated from the crystallographic data of closely related nitrobenzyl derivatives. The presence of a nitro group, an aromatic ring, and functional groups capable of hydrogen bonding (the carboxylic acid and the tertiary amine) suggests a rich variety of non-covalent interactions governing its crystal lattice.

Detailed research into analogous structures, such as ethyl 4-nitrophenylacetate and ethyl 3-nitro-4-(propylamino)benzoate, provides a strong foundation for this analysis. The dominant forces expected to dictate the supramolecular assembly include hydrogen bonding, π-π stacking, and other weak electrostatic interactions like C-H⋯O and N-O⋯π contacts.

Similarly, the structure of ethyl 3-nitro-4-(propylamino)benzoate showcases a variety of interactions. Intramolecular N—H⋯O and C—H⋯O hydrogen bonds lead to the formation of stable ring motifs. nih.gov In the crystal lattice, molecules are connected through intermolecular N—H⋯O hydrogen bonds. nih.govnih.gov A noteworthy feature is the presence of short intermolecular O⋯O interactions, which are shorter than the sum of the van der Waals radii of the oxygen atoms, indicating a significant attractive force that contributes to a stacked arrangement of the molecules. nih.gov The nitro group in this compound is nearly coplanar with the benzene ring, which can facilitate favorable packing and intermolecular contacts. nih.gov

Computational studies on nitroarenes have quantified the strength of π-stacking interactions with aromatic amino acid residues, revealing them to be very strong (up to -14.6 kcal mol⁻¹). nih.gov These interactions are crucial in various chemical and biological systems, influencing everything from protein folding to materials science. nih.govyoutube.com The presence of the electron-withdrawing nitro group can enhance these π-π interactions. mdpi.com

Given these precedents, the solid-state structure of this compound is likely to be characterized by a network of intermolecular hydrogen bonds involving the carboxylic acid group, which typically forms strong O-H⋯O hydrogen bonds, often as dimers. Furthermore, C-H⋯O interactions involving the ethyl and benzyl (B1604629) groups are probable. The 4-nitrobenzyl moiety is expected to engage in π-π stacking and/or T-shaped interactions, which are common in the crystal structures of aromatic compounds. researchgate.net The nitro group itself will likely participate in specific electrostatic interactions, such as N-O⋯π and direct O⋯N contacts between adjacent nitro groups, which have been shown to be attractive and comparable in energy to weak C–H⋯O hydrogen bonds. nih.govrsc.org

The interplay of these various intermolecular forces—strong hydrogen bonding from the carboxylic acid, π-π stacking from the nitroaromatic system, and a network of weaker C-H⋯O and other electrostatic contacts—will ultimately define the three-dimensional architecture and stability of the crystal lattice of this compound.

Crystallographic Data of Related Compounds

To illustrate the structural parameters of similar molecules, the crystallographic data for Ethyl 4-nitrophenylacetate and Ethyl 3-nitro-4-(propylamino)benzoate are presented below.

Table 1: Crystallographic Data for Ethyl 4-nitrophenylacetate

Parameter Value Reference
Chemical Formula C₁₀H₁₁NO₄ nih.gov
Molecular Weight 209.20 nih.gov
Crystal System Orthorhombic nih.gov
Space Group Pbca nih.gov
a (Å) 15.9132 (13) nih.gov
b (Å) 5.2298 (4) nih.gov
c (Å) 24.878 (2) nih.gov
V (ų) 2070.4 (3) nih.gov
Z 8 nih.gov
Temperature (K) 292 (2) nih.gov

Table 2: Crystallographic Data for Ethyl 3-nitro-4-(propylamino)benzoate

Parameter Value (Study 1) Value (Study 2) Reference
Chemical Formula C₁₂H₁₆N₂O₄ C₁₂H₁₆N₂O₄ nih.govnih.gov
Molecular Weight 252.27 252.27 nih.govnih.gov
Crystal System Triclinic Triclinic nih.govnih.gov
Space Group P1 P1 nih.govnih.gov
a (Å) 4.4914 (4) 4.4400 (9) nih.govnih.gov
b (Å) 12.0828 (9) 12.606 (3) nih.govnih.gov
c (Å) 12.8763 (9) 13.209 (3) nih.govnih.gov
α (°) 62.494 (4) 61.710 (19) nih.govnih.gov
β (°) 81.055 (4) 83.02 (3) nih.govnih.gov
γ (°) 83.494 (4) 81.75 (3) nih.govnih.gov
V (ų) 611.57 (8) 643.1 (3) nih.govnih.gov
Z 2 2 nih.govnih.gov

Advanced Research Applications and Functional Material Design Utilizing the Ethyl 4 Nitro Benzyl Amino Acetic Acid Scaffold

Development of Photo-Triggered Release Systems and Caged Compounds

The 4-nitrobenzyl moiety within the [Ethyl-(4-nitro-benzyl)-amino]-acetic acid structure is a classic example of a photolabile protecting group (PPG). PPGs are chemical groups that can be removed from a molecule using light, offering precise spatial and temporal control over the release of an active substance. wikipedia.org This "caging" technology is a cornerstone of photopharmacology and advanced organic synthesis.

The general mechanism for the photocleavage of nitrobenzyl-based PPGs, such as the one in our subject compound, proceeds via a Norrish Type II reaction. wikipedia.org Upon irradiation with UV light (typically in the 260-365 nm range), the nitro group undergoes excitation, leading to an internal rearrangement. This process results in the cleavage of the bond connecting the benzyl (B1604629) group to the protected molecule, releasing the active compound and a byproduct, typically a nitrosobenzaldehyde derivative. wikipedia.orgthieme-connect.de

In the realm of complex organic synthesis, particularly in peptide synthesis, the use of PPGs is invaluable. nih.gov The carboxylic acid and the secondary amine functionalities of the this compound scaffold make it a versatile building block. The 4-nitrobenzyl group can act as a PPG for the carboxylic acid, allowing for the controlled deprotection and subsequent reaction of this group at a desired stage of a multi-step synthesis.

This strategy prevents unwanted side reactions of the carboxylic acid moiety while other chemical transformations are carried out on the molecule. thieme-connect.de The ability to deprotect using light, a "traceless" reagent, is particularly advantageous when working with sensitive molecules that cannot tolerate the harsh acidic or basic conditions required for the removal of traditional protecting groups. rsc.org The photodeprotection process is generally efficient, with yields for the release of the protected species often exceeding 90% under optimal conditions. wikipedia.org

Table 1: General Properties of Nitrobenzyl-Based Photolabile Protecting Groups

PropertyTypical Value/CharacteristicSource(s)
Activation Wavelength260 - 365 nm wikipedia.orgresearchgate.net
Cleavage MechanismNorrish Type II Rearrangement wikipedia.org
Typical ByproductNitrosobenzaldehyde derivative wikipedia.orgnih.gov
Deprotection YieldOften >90% wikipedia.org
CompatibilitySensitive molecules, solid-phase synthesis nih.govrsc.org

This table presents generalized data for nitrobenzyl-based PPGs as specific data for this compound is not widely available.

The incorporation of photo-responsive molecules like this compound into polymer structures is a key strategy in the development of "smart" materials. These materials can change their physical or chemical properties in response to light. mdpi.com By integrating the 4-nitrobenzyl scaffold into a polymer backbone or as a pendant group, it is possible to create photo-responsive polymer networks and thin films. researchgate.net

For instance, the this compound moiety could be polymerized to form a material where the 4-nitrobenzyl groups act as photocleavable cross-linkers. mdpi.com Upon irradiation, these cross-links would break, leading to a change in the material's properties, such as its solubility, swelling behavior, or mechanical strength. This principle has been applied in the fabrication of photoresists for microelectronics, where light is used to pattern a surface by selectively changing the solubility of a polymer film. wikipedia.orgmdpi.com Furthermore, such photo-responsive polymers have been explored for drug delivery systems, where an encapsulated drug is released from a polymer matrix upon light exposure. researchgate.netnih.gov

Role in the Design of Advanced Chemical Probes and Ligands for Molecular Recognition Studies

The structural features of this compound, combining a photo-responsive element with a flexible amino acid-like core, make it an attractive scaffold for the design of advanced chemical probes and ligands.

In chemical biology, controlling the activity of biomolecules with light is a powerful tool for studying complex biological processes. The this compound scaffold could be used to "cage" biologically active molecules, rendering them inert until they are activated by a pulse of light. nih.gov This allows for precise control over where and when a biological process is initiated.

For example, the carboxylic acid of the scaffold could be coupled to an amine group on a signaling molecule. The resulting "caged" molecule would be inactive until light is used to cleave the 4-nitrobenzyl group, releasing the active signaling molecule. This approach has been widely used to study processes like neurotransmission and gene expression with high spatiotemporal resolution. nih.govacs.org

Nitroaromatic compounds have been studied as inhibitors of various enzymes. nih.govnih.gov The electron-withdrawing nature of the nitro group can influence the binding affinity of the molecule to an enzyme's active site. The this compound scaffold could be investigated as a potential inhibitor for enzymes that recognize amino acid-like structures.

The study of how such a molecule interacts with an enzyme can provide valuable mechanistic insights. For example, by systematically modifying the structure of the scaffold and observing the effect on enzyme inhibition, researchers can map the key interactions within the enzyme's active site. youtube.com Furthermore, the photolabile nature of the 4-nitrobenzyl group could be exploited to create photo-switchable enzyme inhibitors, where the inhibitory activity is turned on or off with light, providing a powerful tool for studying enzyme kinetics and function. youtube.com

Table 2: Potential Enzyme-Related Applications of the Scaffold

ApplicationRationaleKey Feature Utilized
Reversible InhibitionThe molecule may bind non-covalently to the active or an allosteric site of an enzyme.Amino acid-like structure
Irreversible InhibitionCovalent modification of the active site, although less common for this structure.Potential reactivity of the nitro group's reduction products
Photo-controlled InhibitionThe 4-nitrobenzyl group can be cleaved by light to alter the molecule's binding affinity.Photolabile 4-nitrobenzyl group

This table is based on the general principles of enzyme inhibition by small molecules and the known properties of the 4-nitrobenzyl group.

Development of Multifunctional Additives in Industrial and Environmental Chemistry

Beyond highly specialized research applications, the chemical properties of nitroaromatic compounds lend themselves to broader industrial and environmental contexts. nih.govnih.gov

Nitroaromatic compounds are used as precursors in the synthesis of a wide range of industrial chemicals, including dyes, polymers, and pesticides. nih.govmdpi.com The this compound molecule, with its multiple functional groups, could serve as a versatile intermediate in the synthesis of more complex molecules with industrial applications. For example, the nitro group can be readily reduced to an amine, which can then be further functionalized. orgsyn.org

In environmental chemistry, there is growing interest in developing "smart" systems for monitoring and remediating pollutants. The photo-responsive nature of the this compound scaffold could be harnessed in the design of sensors or materials for controlled release of remediation agents. spectroscopyonline.com However, it is also important to note that nitroaromatic compounds themselves can be environmental pollutants, and their persistence and potential toxicity are areas of active research. nih.govmdpi.comresearchgate.net The study of compounds like this compound can also contribute to a better understanding of the environmental fate of this class of chemicals.

Q & A

Q. What synthetic strategies are recommended for preparing [Ethyl-(4-nitro-benzyl)-amino]-acetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A two-step approach is typically employed: (1) Introduction of the 4-nitrobenzyl group via nucleophilic substitution or reductive amination, and (2) coupling with ethyl amino-acetic acid derivatives. For example, benzyl halides or aldehydes (e.g., 4-nitrobenzaldehyde) can react with ethylamine intermediates under reflux in polar aprotic solvents like DMF. Optimization includes controlling pH (neutral to slightly basic) and temperature (60–80°C) to minimize nitro-group reduction. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield. Structural validation requires NMR (e.g., aromatic proton signals at δ 7.5–8.5 ppm for nitrobenzyl) and IR (C=O stretch ~1700 cm⁻¹) .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Key for identifying the ethyl group (triplet at δ 1.2–1.4 ppm for CH3, quartet at δ 3.4–3.6 ppm for CH2), nitrobenzyl aromatic protons (doublets at δ 7.5–8.5 ppm), and acetic acid backbone (singlet at δ 3.8–4.0 ppm for CH2).
  • IR Spectroscopy : Confirms carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) and nitro groups (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.
  • Elemental Analysis : Ensures stoichiometric consistency (C, H, N, O ratios) .

Q. How does the nitro group in this compound influence its chemical reactivity in aqueous solutions?

  • Methodological Answer : The nitro group is electron-withdrawing, enhancing the acidity of the acetic acid moiety (pKa ~2.5–3.5) and increasing solubility in polar solvents. However, it may undergo partial reduction under strongly acidic/basic conditions or in the presence of reducing agents. Stability testing via pH-dependent UV-Vis spectroscopy (λmax ~260–280 nm for nitroaromatics) is recommended. Buffered solutions (pH 4–7) are ideal for long-term storage .

Advanced Research Questions

Q. How can computational modeling predict the pharmacokinetic (PK) profile of this compound, and what structural modifications improve bioavailability?

  • Methodological Answer :
  • ADMET Prediction : Tools like SwissADME or Schrödinger’s QikProp assess logP (target <3), aqueous solubility, and CYP450 interactions. The nitro group may increase metabolic clearance via hepatic reduction.
  • Structural Optimization : Replacing the nitro group with a fluorine atom (electron-withdrawing but metabolically stable) reduces biliary excretion, as demonstrated in prostaglandin D2 antagonists .
  • In Silico Docking : AutoDock Vina or Glide evaluates binding affinity to target receptors (e.g., enzymes or transporters). Nitrobenzyl interactions with hydrophobic pockets can enhance target engagement .

Q. What experimental approaches resolve contradictions between in vitro activity and in vivo efficacy for this compound?

  • Methodological Answer :
  • Bile Duct Cannulation Studies : Quantify biliary excretion (e.g., high parent compound concentrations in bile indicate poor systemic absorption).
  • Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., reduced nitro groups to amines) that may contribute to efficacy.
  • PK/PD Modeling : Correlate plasma concentration-time curves (AUC, Cmax) with pharmacodynamic endpoints (e.g., enzyme inhibition) to adjust dosing regimens .

Q. What methodologies are recommended for analyzing the quantum chemical properties of this compound, and how do they inform drug design?

  • Methodological Answer :
  • DFT Calculations : Gaussian or ORCA software calculates HOMO-LUMO gaps (reactivity), electrostatic potential maps (charge distribution), and bond dissociation energies (N-O bonds in nitro groups).
  • Molecular Dynamics (MD) : Simulates solvation dynamics and membrane permeability (e.g., using CHARMM force fields).
  • SAR Analysis : Correlates substituent effects (e.g., nitro vs. cyano) with biological activity and toxicity .

Q. How should researchers mitigate toxicity risks associated with handling this compound during laboratory studies?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of nitroaromatic vapors.
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal.
  • Emergency Protocols : Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation for ingestion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.